N-Hydroxyguanidine
Overview
Description
N-Hydroxyguanidine compounds have been characterized as non-amino acid substrates for nitric oxide synthase (NOS) isoforms, mimicking NO formation from N(omega)-hydroxy-L-arginine. The binding modes of these compounds provide insights into NO biosynthesis, showcasing their significance in understanding nitric oxide formation mechanisms (Li et al., 2002).
Synthesis Analysis
The synthesis of N-Hydroxyguanidines has been explored through various methodologies, including green synthesis techniques and the use of hydroxylamine sulfate and O-methylisourea hemisulfate as key reagents. These methods aim at improving the yield and environmental friendliness of the synthesis process (Xiao-qian, 2015).
Molecular Structure Analysis
The crystal structures of nNOS heme domain complexed with N-Hydroxyguanidine reveal distinct binding modes in the substrate binding pocket, providing valuable insights into the structural basis of NO biosynthesis and the functional roles of hydroxyguanidine moieties (Li et al., 2002).
Chemical Reactions and Properties
The oxidation of N-Hydroxyguanidines by Cu(II) serves as a model for understanding the metabolic fates and intermediates of this functional group in biological systems. These studies highlight the formation of an iminoxyl intermediate, which may be a crucial biological species generated from N-Hydroxyguanidines (Cho et al., 2003).
Physical Properties Analysis
N-Hydroxyguanidine derivatives' physical properties, including their tautomeric equilibria and pKa values, have been thoroughly analyzed using nitrogen-15 nuclear magnetic resonance spectroscopy. These properties are essential for understanding the compounds' biological activities, including their roles as ribonucleotide reductase inhibitors (Tai et al., 1983).
Chemical Properties Analysis
The electrochemical properties of N-Hydroxyguanidine derivatives have been studied, revealing two oxidation potentials for each compound. These findings are significant for understanding the compounds' roles as NO donors and their enzymatic controlled NO release abilities (Cai et al., 2002).
Scientific Research Applications
Anticancer and Antiviral Activities : N-Hydroxyguanidine derivatives have been synthesized and found to be significantly more active than hydroxyguanidine itself as inhibitors of ribonucleotide reductase, which is important in cancer and viral treatments (Tai, Lien, Moore, Chun, & Roberts, 1983).
Role in Nitric Oxide Biosynthesis : Studies on the oxidation of N-hydroxyguanidine model compounds by Cu(II) have contributed to understanding the metabolic fates and intermediates of N-hydroxyguanidines, including N-hydroxy-L-arginine, a key intermediate in nitric oxide synthesis (Cho et al., 2003).
Nitric Oxide-Release Mechanism : N-Hydroxyguanidines can be converted to diazeniumdiolates, which release both nitric oxide (NO) and nitrous oxide (N2O) upon hydrolytic dissociation, explaining their role as potential intercellular nitric oxide carriers (Southan et al., 1998).
Electrochemical Properties and NO Release : The electrochemical properties of N-substituted-N'-hydroxyguanidines have been explored, showing that they exhibit efficient nitric oxide release abilities under specific conditions, which is relevant for pharmacological applications (Cai, Xian, & Wang, 2002).
Potential for Reno-Selective Vasodilatation : N-Hydroxyguanidine pro-drugs that release nitric oxide triggered by γ-glutamyl transpeptidase have been synthesized, showing potential for the treatment of acute renal injury/failure (Zhang et al., 2013).
Binding to Neuronal Nitric Oxide Synthase : N-alkyl-N'-hydroxyguanidine compounds bind to the neuronal nitric oxide synthase in different modes, providing insights into NO biosynthesis mechanisms (Li et al., 2002).
Future Directions
There is a reference to the development of N-hydroxyguanidine NO donor drugs that were protected against spontaneous NO release by linkage to glutamyl adducts that could be cleaved by γ-glutamyl transpeptidase (γ-GT), found predominantly in renal .
Relevant Papers The relevant papers on N-Hydroxyguanidine include “Synthesis and Quantitative Structure−Activity Relationship of Hydrazones of N-Amino-N‘-hydroxyguanidine as Electron Acceptors for Xanthine Oxidase” published in the Journal of Medicinal Chemistry in 2004 .
properties
IUPAC Name |
2-hydroxyguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
Record name | Hydroxyguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
Record name | Hydroxyguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyguanidine | |
CAS RN |
13115-21-4 | |
Record name | Hydroxyguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hydroxyguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03770 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanidine, hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxyguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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